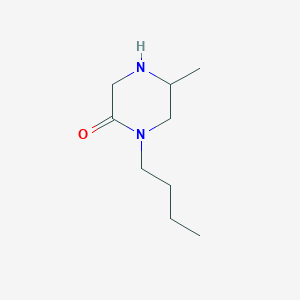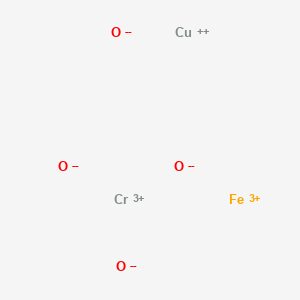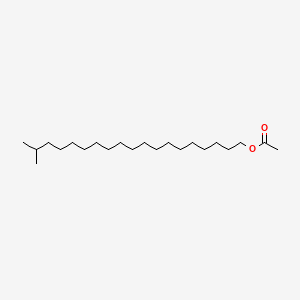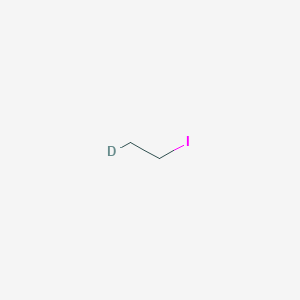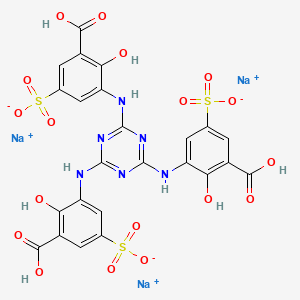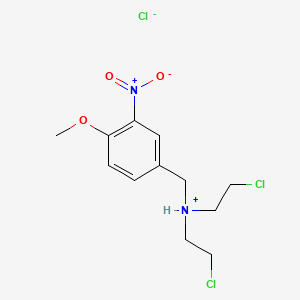
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is a chemical compound with a complex structure that includes chloroethyl groups, a methoxy-nitrophenyl group, and an azanium chloride moiety. This compound is used primarily in research and experimental settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride typically involves the reaction of 2-chloroethylamine with 4-methoxy-3-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the azanium chloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include azidoethyl or thiocyanatoethyl derivatives.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxyl derivatives.
科学的研究の応用
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to potential changes in protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the methoxy-nitrophenyl group.
4-Methoxy-3-nitrobenzyl chloride: Contains the methoxy-nitrophenyl group but lacks the chloroethyl groups.
2-Chloroethylamine: Contains the chloroethyl groups but lacks the methoxy-nitrophenyl group.
Uniqueness
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is unique due to its combination of chloroethyl and methoxy-nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
77905-51-2 |
|---|---|
分子式 |
C12H17Cl3N2O3 |
分子量 |
343.6 g/mol |
IUPAC名 |
bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
InChIキー |
KQBVNBUWPUIXDB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


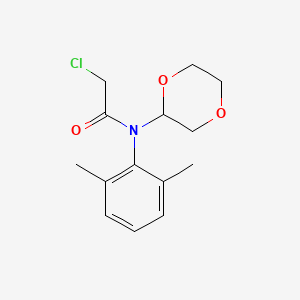

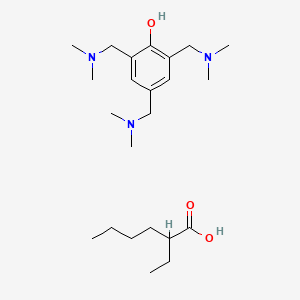
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
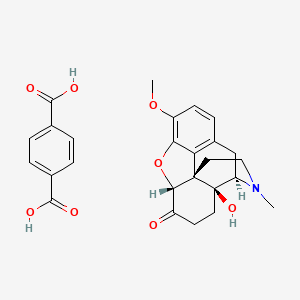
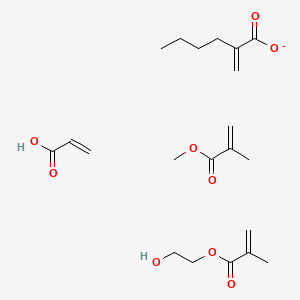
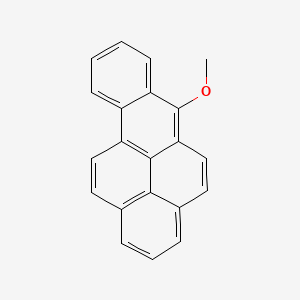
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
